![molecular formula C6H12N2O B13447076 9-Oxa-3,7-diazabicyclo[3.3.1]nonane CAS No. 329-96-4](/img/structure/B13447076.png)
9-Oxa-3,7-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxa-3,7-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with an oxygen atom and two nitrogen atoms incorporated into its bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the Mannich reaction, which is a three-component condensation reaction involving an aldehyde, an amine, and a compound containing an active hydrogen atom . This reaction is particularly useful for constructing the 3,7-diazabicyclo[3.3.1]nonane core.
Another method involves the dimerization of 3-oxo-2-arylhydrazonopropanals with ammonium acetate via a double Mannich-type reaction under different heating platforms, such as conventional, ultrasound, and microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the Mannich reaction and related synthetic routes suggests that these methods could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of nitrogen and oxygen atoms in the structure allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo-derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
9-Oxa-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Oxa-3,7-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, binding to a unique site on the receptor and enhancing its activity . This interaction can lead to various physiological effects, including improved cognitive function and potential therapeutic benefits for neurological disorders.
Comparison with Similar Compounds
Similar Compounds
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains sulfur atoms instead of nitrogen, leading to different chemical properties and reactivity.
9-Oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Incorporates selenium and sulfur atoms, which influence its conformational stability and reactivity.
3,7-Diazabicyclo[3.3.1]nonane:
Uniqueness
The presence of both oxygen and nitrogen atoms in 9-Oxa-3,7-diazabicyclo[3.3.1]nonane imparts unique chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
329-96-4 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
9-oxa-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-5-2-8-4-6(9-5)3-7-1/h5-8H,1-4H2 |
InChI Key |
QPZGDXHVVSBMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC(O2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



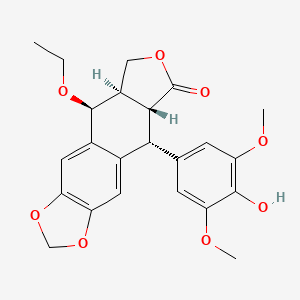
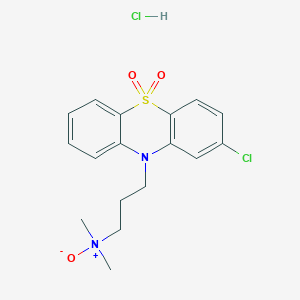
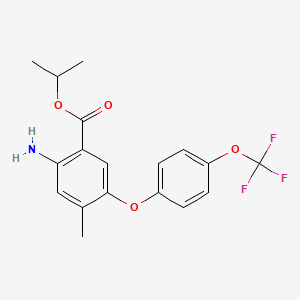
![6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid](/img/structure/B13447027.png)
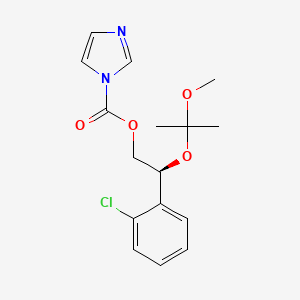
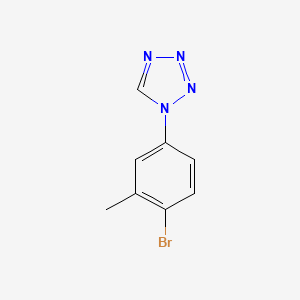
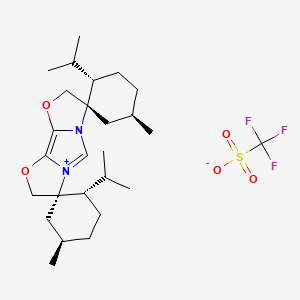
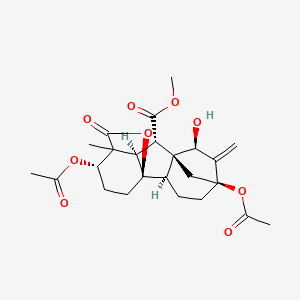

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)



